

# The Molecular Basis of Nystatin Resistance in *Candida albicans*: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Nystatin**

Cat. No.: **B7933818**

[Get Quote](#)

## Abstract

*Candida albicans* remains a predominant fungal pathogen, responsible for a significant number of opportunistic infections, particularly in immunocompromised individuals. **Nystatin**, a polyene antifungal, has long been a therapeutic option, primarily for topical and oral candidiasis. Its mechanism relies on binding to ergosterol, the principal sterol in the fungal cell membrane, leading to pore formation, loss of intracellular components, and cell death. However, the emergence of resistance threatens its clinical utility. This technical guide provides an in-depth exploration of the molecular underpinnings of **nystatin** resistance in *C. albicans*. The primary mechanisms involve alterations in the ergosterol biosynthesis pathway, which reduces the quantity of the drug's target, and to a lesser extent, the overexpression of efflux pumps. This document details the specific genetic mutations, summarizes key quantitative data on susceptibility and gene expression, provides protocols for essential experimental validation, and visualizes the core pathways and workflows involved.

## Nystatin's Mechanism of Action

**Nystatin** is a polyene macrolide antifungal agent.<sup>[1]</sup> Its fungicidal activity is directly linked to its affinity for ergosterol, a sterol molecule essential for the integrity and fluidity of the fungal plasma membrane.<sup>[2][3]</sup> **Nystatin** molecules bind to ergosterol, forming transmembrane channels or pores.<sup>[3][4][5]</sup> This interaction disrupts the selective permeability of the membrane, causing a rapid leakage of monovalent ions (K<sup>+</sup>, Na<sup>+</sup>, H<sup>+</sup>) and other essential cellular contents, ultimately leading to fungal cell death.<sup>[4][5]</sup> The selectivity of **nystatin** for fungal cells

is attributed to its higher binding affinity for ergosterol compared to cholesterol, the primary sterol in mammalian cell membranes.<sup>[3]</sup>

## Core Mechanisms of Nystatin Resistance

**Nystatin** resistance in *C. albicans* is predominantly achieved by altering the drug's target, ergosterol. This can occur through several genetic modifications that disrupt the ergosterol biosynthesis pathway or, less commonly, through mechanisms that reduce the intracellular concentration of the drug.

## Alterations in the Ergosterol Biosynthesis Pathway

The most frequently cited mechanism for **nystatin** resistance is the modification or depletion of ergosterol in the fungal cell membrane.<sup>[6][7]</sup> This is primarily caused by mutations in the ERG genes, which encode the enzymes responsible for the multi-step conversion of lanosterol to ergosterol.

Key genes implicated in this process include:

- ERG3 (Sterol Δ5,6-desaturase): Mutations that inactivate ERG3 are a common cause of polyene resistance.<sup>[7][8]</sup> This enzymatic step is crucial for the final stages of ergosterol synthesis. Its inactivation prevents the formation of ergosterol and leads to the accumulation of alternative sterols, such as ergosta-7,22-dienol.<sup>[8][9]</sup> These alternative sterols have a lower binding affinity for **nystatin**, rendering the drug ineffective.
- ERG6 (Sterol Δ24-methyltransferase): Loss-of-function alterations in ERG6 can also contribute to polyene resistance.<sup>[4][7]</sup> This enzyme acts earlier in the pathway, and its disruption leads to the accumulation of different sterol precursors that do not effectively bind **nystatin**.
- ERG2, ERG5, and ERG11: Mutations in these genes have also been associated with resistance to polyenes like amphotericin B and, by extension, **nystatin**.<sup>[4]</sup> For instance, a lab-generated strain resistant to amphotericin B and fluconazole showed upregulation of ERG5, ERG6, and ERG25, coupled with an accumulation of sterol intermediates instead of ergosterol.<sup>[10]</sup>

These genetic alterations effectively reduce the concentration of the primary target for **nystatin**, constituting the main pathway to high-level resistance.



[Click to download full resolution via product page](#)

Caption: Ergosterol biosynthesis pathway and points of disruption leading to **Nystatin** resistance.

## Overexpression of Efflux Pumps

While primarily associated with azole resistance, the overexpression of membrane transporters that actively pump antifungal agents out of the cell can play a role in resistance to various drugs.<sup>[1]</sup> Two major families of efflux pumps are implicated in *C. albicans*:

- ATP-Binding Cassette (ABC) Transporters: Genes such as CDR1 and CDR2 encode for these pumps, which use ATP hydrolysis to expel a wide range of substrates.[1][11] Overexpression of CDR1 and CDR2 is a common resistance mechanism.[12] Notably, two missense mutations in the CDR2 gene were identified and shared among **nystatin**-resistant *C. albicans* isolates in one study.[6]
- Major Facilitator Superfamily (MFS) Transporters: The MDR1 gene encodes an MFS transporter that uses the proton motive force to export drugs.[1] Its overexpression is also linked to antifungal resistance.

Although the direct contribution to **nystatin** resistance is less documented than for azoles, increased efflux activity could potentially lower the intracellular concentration of **nystatin**, requiring higher doses to be effective.

## Regulatory and Signaling Pathways in Resistance

The development of resistance is not solely due to mutations in target genes but is also controlled by a complex network of regulatory and stress-response pathways.

- Transcriptional Regulation: The transcription factor Upc2p, encoded by the UPC2 gene, is a key regulator of ERG gene expression.[2] Gain-of-function mutations in UPC2 can lead to the upregulation of the ergosterol biosynthesis pathway, contributing to drug resistance.[4]
- Stress Response Pathways: Exposure to antifungal agents induces significant cellular stress. *C. albicans* activates several signaling pathways to cope with this stress, which can contribute to drug tolerance and the emergence of resistance.[1] These include:
  - Calcineurin Pathway: This calcium-dependent signaling pathway is crucial for membrane stress response and is required for survival in the presence of antifungals like fluconazole. [1]
  - High Osmolarity Glycerol (HOG) Pathway: A MAP kinase cascade that responds to various environmental stresses, including osmotic and oxidative stress, which can be induced by membrane-active agents.[1][13]
  - Protein Kinase C (PKC) Cell Wall Integrity Pathway: This pathway is essential for maintaining the cell wall, which becomes critical when the cell membrane is compromised.

[\[1\]](#)[\[13\]](#)[Click to download full resolution via product page](#)

Caption: Key signaling pathways involved in the *C. albicans* stress response to **Nystatin**.

## Quantitative Analysis of Nystatin Resistance

Quantitative data is essential for characterizing the resistance phenotype. This includes measuring the minimum inhibitory concentration (MIC), analyzing changes in sterol content, and quantifying gene expression.

Table 1: **Nystatin** Minimum Inhibitory Concentration (MIC) in *C. albicans*

| Isolate Type                       | MIC Range<br>( $\mu$ g/mL) | Geometric<br>Mean MIC<br>( $\mu$ g/mL) | Resistance<br>Rate (%) | Reference   |
|------------------------------------|----------------------------|----------------------------------------|------------------------|-------------|
| <b>Susceptible<br/>(Wild-Type)</b> | <b>0.625 - 1.25</b>        | <b>N/A</b>                             | <b>N/A</b>             | <b>[14]</b> |
| Clinical Isolates                  |                            |                                        |                        |             |
| (Fluconazole-Susceptible)          | N/A                        | 0.042                                  | N/A                    | [15]        |
| Clinical Isolates                  |                            |                                        |                        |             |
| (Fluconazole-Resistant)            | N/A                        | 0.06                                   | N/A                    | [15]        |

| **Nystatin**-Resistant Isolates | > 2 | N/A | 5.6 - 6.7 | [6][7] |

Note: Definitive clinical breakpoints for **nystatin** have not been established. Resistance is often inferred using the epidemiological cutoff value (ECV) for amphotericin B (>2  $\mu$ g/mL), as they share a mechanism of action.[6]

Table 2: Gene Expression Changes in Antifungal-Resistant *C. albicans*

| Gene  | Function                     | Fold Change<br>in Resistant<br>Isolate | Condition                                        | Reference |
|-------|------------------------------|----------------------------------------|--------------------------------------------------|-----------|
| ERG5  | C-22 sterol<br>desaturase    | Upregulated                            | Amphotericin<br>B /<br>Fluconazole<br>Resistance | [4][10]   |
| ERG6  | Sterol<br>methyltransferase  | Upregulated                            | Amphotericin B /<br>Fluconazole<br>Resistance    | [4][10]   |
| ERG25 | C-4 methyl sterol<br>oxidase | Upregulated                            | Amphotericin B /<br>Fluconazole<br>Resistance    | [4][10]   |
| CDR1  | ABC Efflux Pump              | 2.5 to 7.6                             | Fluconazole<br>Resistance                        | [12]      |
| RTA2  | Cell Stress<br>Response      | Upregulated                            | Amphotericin B /<br>Fluconazole<br>Resistance    | [4][10]   |

| DDR48 | Cell Stress Response | Upregulated | Amphotericin B / Fluconazole Resistance | [4][10] |

## Key Experimental Protocols

Verifying the molecular basis of **nystatin** resistance requires a combination of microbiological, biochemical, and molecular biology techniques.

## Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of **nystatin** against a *C. albicans* isolate, based on EUCAST and CLSI guidelines.[6][14]

- Inoculum Preparation: Culture *C. albicans* on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend colonies in sterile saline to match a 0.5 McFarland standard (1-5 x 10<sup>6</sup>

CFU/mL). Dilute this suspension in RPMI 1640 medium to a final working concentration of 1-5  $\times 10^3$  CFU/mL.

- Drug Dilution: Prepare two-fold serial dilutions of **nystatin** in RPMI 1640 medium in a 96-well microtiter plate. Typical final concentrations range from 16 to 0.03  $\mu\text{g}/\text{mL}$ .<sup>[6]</sup>
- Inoculation: Add 100  $\mu\text{L}$  of the working inoculum to each well containing 100  $\mu\text{L}$  of the diluted drug, resulting in a final inoculum of 0.5-2.5  $\times 10^3$  CFU/mL. Include a drug-free well for a positive growth control.
- Incubation: Incubate the plate at 35°C for 24 to 48 hours.
- MIC Determination: The MIC for **nystatin** is defined as the lowest drug concentration that causes  $\geq 90\%$  growth inhibition compared to the drug-free control well.<sup>[6]</sup> This can be determined visually or by reading the optical density at 450-600 nm with a spectrophotometer.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for antifungal susceptibility testing by broth microdilution.

## Sterol Extraction and Quantification

This method quantifies the total ergosterol content, allowing for comparison between susceptible and resistant strains.<sup>[16]</sup>

- Cell Culture and Harvest: Grow *C. albicans* isolates to mid-log phase in a suitable broth medium. Harvest cells by centrifugation, wash with sterile water, and determine the dry weight of a cell aliquot.

- Saponification: Resuspend the cell pellet in 25% alcoholic potassium hydroxide (KOH). Vortex vigorously and incubate in an 85°C water bath for 1-2 hours to break down lipids and saponify fatty acids.
- Sterol Extraction: After cooling, add a mixture of sterile water and n-heptane (or hexane). Vortex for 3-5 minutes to extract the non-saponifiable lipids (sterols) into the organic phase. Centrifuge to separate the phases.
- Spectrophotometric Analysis: Carefully transfer the upper heptane layer to a quartz cuvette. Scan the absorbance from 240 nm to 300 nm. Ergosterol and its immediate precursor, 24(28) dehydroergosterol, produce a characteristic four-peaked curve, with a peak at 281.5 nm.[16]
- Quantification: Calculate the ergosterol content based on the absorbance values at specific wavelengths and the dry weight of the cells. A significant reduction in the characteristic absorbance profile in a resistant strain indicates depletion of ergosterol. For more detailed analysis of specific sterol types, Gas Chromatography-Mass Spectrometry (GC-MS) is required.[9]



[Click to download full resolution via product page](#)

Caption: Experimental workflow for sterol extraction and spectrophotometric analysis.

## Gene Expression Analysis (RT-qPCR)

This protocol measures the mRNA levels of target genes (e.g., ERG family, CDR1, MDR1) to identify upregulation associated with resistance.

- RNA Extraction: Grow susceptible and resistant *C. albicans* isolates to mid-log phase. Harvest cells and extract total RNA using a standard protocol (e.g., hot acid phenol or a commercial kit).
- DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).
- Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template. Use gene-specific primers for the target genes (ERG3, CDR1, etc.) and a reference gene (e.g., ACT1) for normalization. A fluorescent dye like SYBR Green is used for detection.
- Data Analysis: Calculate the relative expression (fold change) of the target genes in the resistant isolate compared to the susceptible isolate using the  $\Delta\Delta Ct$  method. A significant increase in the fold change indicates gene upregulation.

## Conclusion and Future Directions

The molecular basis of **nystatin** resistance in *Candida albicans* is primarily rooted in the alteration of its cellular target, ergosterol. Mutations within the ERG gene family, especially ERG3, lead to a depleted or modified membrane sterol composition, preventing effective binding and pore formation by **nystatin**. While secondary mechanisms like the upregulation of efflux pumps may contribute, the ergosterol pathway remains the central determinant.

Understanding these mechanisms is crucial for the development of rapid molecular diagnostics to detect resistance and for guiding the development of novel antifungal strategies that can bypass these resistance pathways. Future research should focus on the interplay between stress signaling pathways and the acquisition of ERG mutations, as well as exploring the potential for combination therapies that could restore **nystatin** susceptibility.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. *Candida albicans* Antifungal Resistance and Tolerance in Bloodstream Infections: The Triad Yeast-Host-Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis, regulation, and functions of sterols in *Candida albicans*: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Susceptibility of Oral Candida Isolates from Mother-Infant Dyads to Nystatin, Fluconazole, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genome-wide expression profiling reveals genes associated with amphotericin B and fluconazole resistance in experimentally induced antifungal resistant isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Transcriptional Analyses of Antifungal Drug Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oatext.com [oatext.com]
- 15. In vitro interactions of nystatin and micafungin combined with chlorhexidine against Candida albicans isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Molecular Basis of Nystatin Resistance in Candida albicans: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7933818#molecular-basis-of-nystatin-resistance-in-candida-albicans>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)